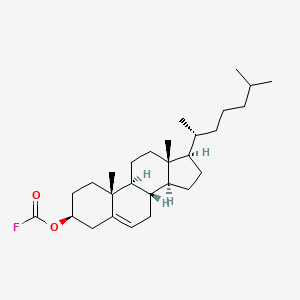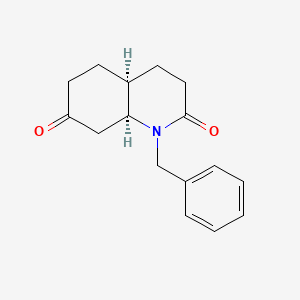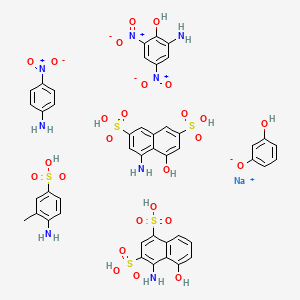
Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline” is a complex chemical entity composed of multiple aromatic and sulfonic acid groups. Each component of this compound has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-amino-4,6-dinitrophenol: This compound can be synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide, followed by the addition of hydrogen sulfide to yield sulfur and red crystals.
4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: This compound is typically synthesized through sulfonation and nitration reactions involving naphthalene derivatives.
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid: Similar to its 1,3-disulfonic acid counterpart, this compound is prepared through sulfonation and nitration of naphthalene derivatives.
4-amino-3-methylbenzenesulfonic acid: This compound is synthesized through sulfonation of 4-amino-3-methylbenzene.
3-hydroxyphenolate: This compound can be prepared through nucleophilic aromatic substitution reactions involving phenol derivatives.
4-nitroaniline: This compound is synthesized through nitration of aniline derivatives.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale sulfonation, nitration, and neutralization reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: Compounds like 2-amino-4,6-dinitrophenol undergo oxidation reactions to form various nitro derivatives.
Reduction: Reduction of nitro groups in these compounds can yield corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common for compounds like 3-hydroxyphenolate.
Common Reagents and Conditions
Oxidizing agents: Nitric acid, hydrogen peroxide.
Reducing agents: Hydrogen sulfide, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
These compounds have diverse applications in scientific research:
作用机制
The mechanism of action for these compounds varies based on their chemical structure:
2-amino-4,6-dinitrophenol: Acts as a protonophore, disrupting proton gradients across biological membranes.
4-nitroaniline: Functions as an intermediate in the synthesis of various pharmaceuticals and dyes.
相似化合物的比较
Similar Compounds
Picramic acid: Similar to 2-amino-4,6-dinitrophenol, used in hair dyes.
Iso-picramic acid: An isomer of picramic acid with similar energetic properties.
Uniqueness
The uniqueness of this compound lies in its complex structure, combining multiple functional groups that confer diverse chemical reactivity and applications.
属性
分子式 |
C45H43N8NaO26S5 |
|---|---|
分子量 |
1295.2 g/mol |
IUPAC 名称 |
sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline |
InChI |
InChI=1S/2C10H9NO7S2.C7H9NO3S.C6H5N3O5.C6H6N2O2.C6H6O2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;1-5-4-6(12(9,10)11)2-3-7(5)8;7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5;/h2*1-4,12H,11H2,(H,13,14,15)(H,16,17,18);2-4H,8H2,1H3,(H,9,10,11);1-2,10H,7H2;1-4H,7H2;1-4,7-8H;/q;;;;;;+1/p-1 |
InChI 键 |
GJUZGEOPGAHBDF-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)[O-])O.C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


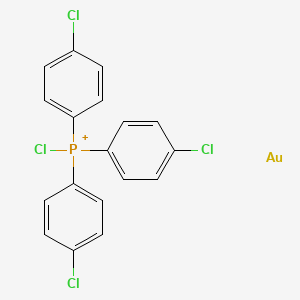
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
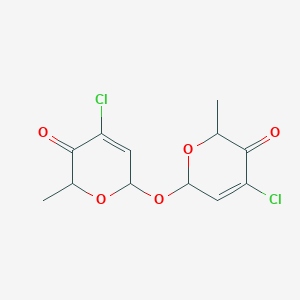
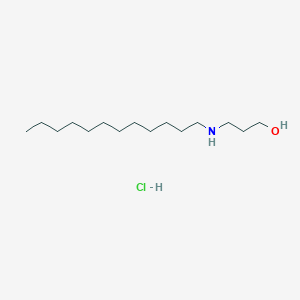
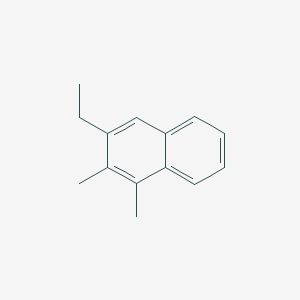
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

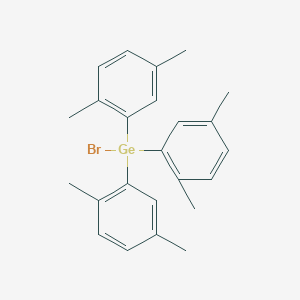

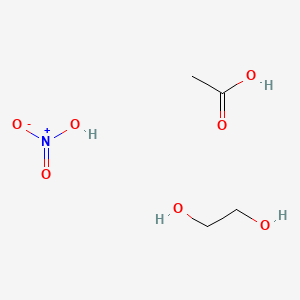
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
